molecular formula C21H18FN3O2 B15026817 (5E)-3-ethyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-ethyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B15026817
M. Wt: 363.4 g/mol
InChI Key: YZIQFVAAIGHPGC-WOJGMQOQSA-N
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Description

(5E)-3-ethyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction. Common reagents used in these steps include ethyl iodide, 2-fluorobenzyl bromide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-3-ethyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-ethyl-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5E)-3-ethyl-5-{[1-(2-bromobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Uniqueness

The presence of the fluorobenzyl group in (5E)-3-ethyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it a unique candidate for various applications compared to its chlorinated or brominated counterparts.

Properties

Molecular Formula

C21H18FN3O2

Molecular Weight

363.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H18FN3O2/c1-2-25-20(26)18(23-21(25)27)11-15-13-24(19-10-6-4-8-16(15)19)12-14-7-3-5-9-17(14)22/h3-11,13H,2,12H2,1H3,(H,23,27)/b18-11+

InChI Key

YZIQFVAAIGHPGC-WOJGMQOQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)NC1=O

Origin of Product

United States

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